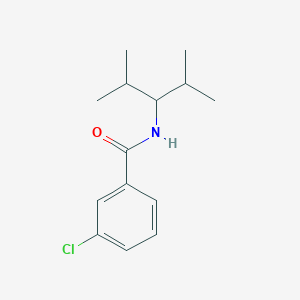![molecular formula C17H19NO2S B5763639 N-(2-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5763639.png)
N-(2-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is commonly referred to as "MPTP" and is a derivative of the well-known compound, 3,4-methylenedioxymethamphetamine (MDMA). MPTP has been studied for its potential use as a neuroprotective agent, as well as its effects on the central nervous system.
Wirkmechanismus
The mechanism of action of MPTP is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, MPTP has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain.
Biochemical and Physiological Effects:
MPTP has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress, decrease inflammation in the brain, and increase levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to improve cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MPTP in lab experiments include its potential neuroprotective effects, its ability to modulate neurotransmitter activity, and its potential use in treating neurodegenerative diseases. However, there are also limitations to using MPTP in lab experiments. These include the potential for toxicity at high doses, as well as the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for research on MPTP. One area of research could focus on its potential use in treating neurodegenerative diseases such as Parkinson's disease. Another area of research could focus on its potential use as a neuroprotective agent in other conditions such as traumatic brain injury or stroke. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of MPTP involves several steps, starting with the reaction of 2-methoxybenzaldehyde with 4-methylthiophenol to form the intermediate, 2-methoxy-4-methylthiophenol. This intermediate is then reacted with 3-bromopropionyl chloride to form the final product, N-(2-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide.
Wissenschaftliche Forschungsanwendungen
MPTP has been studied for its potential use as a neuroprotective agent. Research has shown that MPTP can protect neurons from oxidative stress and reduce inflammation in the brain. It has also been studied for its potential use in treating neurodegenerative diseases such as Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-3-(4-methylphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-13-7-9-14(10-8-13)21-12-11-17(19)18-15-5-3-4-6-16(15)20-2/h3-10H,11-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPLXFLXNPGYHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 5-[(dimethylamino)carbonyl]-2-[(methoxycarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5763565.png)



![N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5763594.png)





![2-[(4-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5763623.png)

